Technical Synthesis Guide: Methyl 2-Chloro-3-Methoxybenzoate
Technical Synthesis Guide: Methyl 2-Chloro-3-Methoxybenzoate
CAS Number: 55080-69-2 Molecular Formula: C9H9ClO3 Molecular Weight: 200.62 g/mol Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Analysis
Methyl 2-chloro-3-methoxybenzoate is a highly valued structural motif in the synthesis of agrochemicals (specifically benzoylurea insecticides and dicamba-derivative herbicides) and pharmaceutical intermediates targeting glucose transporters (GLUT inhibitors).
The synthesis of this scaffold presents a classic regioselectivity challenge: introducing a chlorine atom at the 2-position (ortho to the carboxyl group, ortho to the hydroxyl/methoxy group) on a 1,3-disubstituted benzene ring. Standard electrophilic aromatic substitution (EAS) on 3-methoxybenzoate typically yields a mixture of 2-, 4-, and 6-chloro isomers, necessitating difficult chromatographic separations.
The Optimal Route: This guide details the "Hydroxy-Chlorination-Methylation" strategy. By starting with 3-hydroxybenzoic acid, we leverage the strong ortho/para directing power of the free phenol under controlled cryogenic conditions to selectively install the chlorine at the 2-position. This is followed by a "global methylation" step to simultaneously esterify the acid and etherify the phenol.
Retrosynthetic Analysis
The retrosynthetic logic relies on disconnecting the two methyl groups first, revealing 2-chloro-3-hydroxybenzoic acid. This intermediate is traced back to 3-hydroxybenzoic acid, utilizing the steric and electronic environment of the free phenol to direct chlorination.
Figure 1: Retrosynthetic disconnection strategy emphasizing the 2-chloro-3-hydroxy intermediate.
Detailed Experimental Protocol
Stage 1: Regioselective Chlorination
Objective: Synthesis of 2-chloro-3-hydroxybenzoic acid. Principle: Cryogenic Electrophilic Aromatic Substitution (EAS).
Reagents & Equipment:
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Substrate: 3-Hydroxybenzoic acid (1.0 eq)
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Reagent: Chlorine gas (Cl2) (1.05 eq)
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Solvent: Methanol (MeOH) or Glacial Acetic Acid (AcOH)
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Apparatus: 3-neck round bottom flask, gas inlet tube, thermometer, cryostat (-70°C capability).
Protocol:
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Dissolution: Charge the flask with 3-hydroxybenzoic acid (20.0 g, 145 mmol) and Methanol (100 mL). Stir until fully dissolved under an inert nitrogen atmosphere.
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Cryogenic Cooling: Cool the solution to -60°C to -70°C .
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Critical Mechanism Note: At room temperature, chlorination yields a mixture of 2-chloro, 4-chloro, and 6-chloro isomers. At -60°C, the reaction kinetic control favors the 2-position due to hydrogen bonding stabilization between the phenol proton and the incoming electrophile, despite steric crowding.
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Chlorination: Slowly bubble Chlorine gas (10.3 g, 147 mmol) through the solution over 45 minutes. Maintain internal temperature below -55°C.
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Quench: Purge the system with nitrogen for 30 minutes to remove excess Cl2. Allow the mixture to warm to room temperature.
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Work-up: Dilute with water (100 mL). The product, 2-chloro-3-hydroxybenzoic acid, typically precipitates as a white solid.
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Purification: Recrystallize from benzene/acetone or water to remove trace 4-chloro isomer.
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Expected Yield: 75-85%
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Melting Point: 158-160°C
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Stage 2: Global Methylation (Esterification & Etherification)
Objective: Conversion to Methyl 2-chloro-3-methoxybenzoate.[1] Principle: Nucleophilic Substitution (SN2) / Fischer Esterification.
Reagents:
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Substrate: 2-Chloro-3-hydroxybenzoic acid (10.0 g, 58 mmol)
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Methylating Agent: Dimethyl Sulfate (DMS) (2.5 eq) OR Methyl Iodide (MeI) (2.5 eq)
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Base: Potassium Carbonate (K2CO3) (3.0 eq)
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Solvent: Acetone (anhydrous)
Protocol:
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Setup: In a 250 mL round bottom flask equipped with a reflux condenser, suspend 2-chloro-3-hydroxybenzoic acid (10.0 g) and K2CO3 (24.0 g) in anhydrous acetone (150 mL).
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Addition: Add Dimethyl Sulfate (13.7 mL, ~145 mmol) dropwise over 20 minutes.
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Safety Alert: DMS is a potent alkylating agent and suspected carcinogen. Use a fume hood and appropriate PPE.
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Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid starting material is fully consumed.
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Work-up: Cool to room temperature. Filter off the inorganic salts (KCl/K2SO4).
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Concentration: Rotate evaporate the acetone filtrate.
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Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:
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10% NaOH (2 x 50 mL) – Removes unreacted phenol/acid.
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Water (50 mL)
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Brine (50 mL)
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Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
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Final Purification: If necessary, purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).
Data Summary Table:
| Parameter | Stage 1 (Chlorination) | Stage 2 (Methylation) |
| Limiting Reagent | 3-Hydroxybenzoic acid | 2-Chloro-3-hydroxybenzoic acid |
| Key Reagent | Cl2 (Gas) | Dimethyl Sulfate / K2CO3 |
| Temperature | -60°C (Cryogenic) | 60°C (Reflux) |
| Critical Control | Temp maintenance < -55°C | Anhydrous conditions |
| Typical Yield | 80% | 90-95% |
Reaction Mechanism & Pathway
The synthesis involves two distinct mechanistic types: Electrophilic Aromatic Substitution (EAS) followed by SN2 alkylation.
Figure 2: Mechanistic flow from precursor to final methylated product.
Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
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1H NMR (400 MHz, CDCl3):
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δ 7.2–7.4 ppm: Aromatic protons (m, 3H). Look for the specific splitting pattern of a 1,2,3-trisubstituted ring (doublet-doublet or multiplet).
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δ 3.92 ppm: Singlet (3H), Methyl ester (-COOCH3).
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δ 3.88 ppm: Singlet (3H), Methoxy ether (-OCH3).
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Note: The proximity of the two methyl signals is characteristic.
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HPLC Purity:
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Column: C18 Reverse Phase
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Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10)
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Detection: UV @ 254 nm
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Target Purity: >98.0%
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Safety & Industrial Scalability
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Chlorine Gas: Highly toxic. On a larger scale, N-chlorosuccinimide (NCS) can be used as a solid alternative to Cl2 gas to improve handling safety, though yield may vary.
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Dimethyl Sulfate (DMS): Fatal if inhaled; skin permeable carcinogen.
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Scale-up Alternative: Use Methyl Iodide (MeI) (expensive) or Dimethyl Carbonate (DMC) with a catalyst (green chemistry approach) for the methylation step at high temperatures/pressure.
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Exotherm Control: The quenching of the chlorination reaction and the initial addition of methylating agents are exothermic. Efficient heat exchange is required for reactor scale-up.
References
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Regioselective Chlorination of 3-Hydroxybenzoic Acid
- Source: PrepChem. "Synthesis of 2-Chloro-3-hydroxybenzoic acid."
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URL:[Link]
- Source: U.S. Patent 5,424,479. "Process for the preparation of aromatic methyl methoxycarboxylates.
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General Properties of Methyl 3-methoxybenzoate Derivatives
- Source: PubChem Compound Summary for Methyl 3-methoxybenzo
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URL:[Link]
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Alternative Chlorination Methods (Background)
